Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-

Description

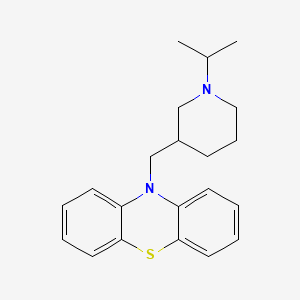

Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- (CAS: Not explicitly listed in evidence) is a phenothiazine derivative characterized by a 10-position substitution with an N-isopropyl-3-piperidylmethyl group. This structural modification distinguishes it from classical phenothiazines (e.g., chlorpromazine, promethazine) and imparts unique physicochemical and pharmacological properties. Phenothiazines are known for their diverse applications, including antipsychotic, antihistaminic, and antitumor activities, with substituents at the N10 and C2 positions critically influencing their biological efficacy .

Properties

CAS No. |

63834-10-6 |

|---|---|

Molecular Formula |

C21H26N2S |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

10-[(1-propan-2-ylpiperidin-3-yl)methyl]phenothiazine |

InChI |

InChI=1S/C21H26N2S/c1-16(2)22-13-7-8-17(14-22)15-23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h3-6,9-12,16-17H,7-8,13-15H2,1-2H3 |

InChI Key |

URLDXWQJEZSSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenothiazine with Piperidine Derivatives

The primary synthetic route to obtain Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- involves the alkylation of the phenothiazine nucleus at the 10-position with a piperidine derivative bearing an isopropyl substituent. This process generally follows these steps:

- Starting materials: Phenothiazine and 1-isopropyl-3-piperidinylmethyl chloride (or analogous alkyl halide).

- Reaction conditions: The alkylation is conducted under basic conditions using strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate the nucleophilic substitution.

- Mechanism: The nitrogen atom at the 10-position of phenothiazine acts as a nucleophile attacking the alkyl halide, resulting in the formation of the N-substituted product.

This method is scalable and forms the basis for industrial production, where continuous flow reactors and automated systems optimize yield and purity. Purification typically involves recrystallization and chromatographic techniques to ensure high-quality product isolation.

Mannich Reaction for Derivative Synthesis

The Mannich reaction is a key synthetic tool for modifying phenothiazine derivatives, including the introduction of aminoalkyl side chains that resemble the structure of Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-. The general approach involves:

- Starting materials: Phenothiazine or substituted phenothiazine derivatives, formaldehyde, and secondary amines such as piperidine or morpholine.

- Reaction conditions: Acidic or neutral media, often at room temperature or mild heating.

- Outcome: Formation of N-Mannich bases where the aminoalkyl group is introduced at the nitrogen of the phenothiazine ring, enhancing biological activity.

Recent research has demonstrated the synthesis of various Mannich bases from phenothiazine sulfonamides reacting with secondary amines and formaldehyde, yielding compounds with significant antimicrobial properties. These methods can be adapted to synthesize analogs like Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- by selecting appropriate amines and reaction conditions.

Industrial Scale Production

Industrial synthesis of this phenothiazine derivative involves:

- Optimization of reaction parameters: Temperature, solvent choice, base concentration, and reaction time are finely tuned.

- Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

- Purification: Advanced purification methods such as recrystallization, column chromatography, and sometimes preparative HPLC are used to achieve pharmaceutical-grade purity.

- Automation: Continuous flow reactors and automated monitoring systems improve reproducibility and scale-up efficiency.

These practices ensure the production of Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- with consistent quality suitable for research and pharmaceutical applications.

Chemical Reaction Analysis Related to Preparation

Phenothiazine derivatives including 10-((N-isopropyl-3-piperidyl)methyl)- undergo several chemical transformations relevant to their synthesis and functionalization:

| Reaction Type | Description | Relevance to Preparation |

|---|---|---|

| Alkylation | Nucleophilic substitution at the phenothiazine nitrogen with alkyl halides | Core step in synthesizing the target compound |

| Mannich Reaction | Aminoalkylation via formaldehyde and secondary amines | Used to introduce or modify aminoalkyl side chains |

| Oxidation | Conversion to sulfoxides or sulfones via oxidation of sulfur atom | May be used to modify or protect the phenothiazine scaffold |

| Reduction | Partial reduction of phenothiazine ring to dihydrophenothiazine derivatives | Modifies electronic properties, sometimes used in synthesis |

| Electrophilic Substitution | Substitution on aromatic rings to introduce functional groups | Enables further functionalization of the phenothiazine core |

These reactions are carefully controlled during synthesis to preserve the desired structure and activity of the compound.

Data Table: Summary of Preparation Methods

Research Discoveries and Applications Related to Preparation

- The Mannich reaction has been extensively used to generate phenothiazine derivatives with enhanced antimicrobial and pharmacological activities, indicating that the aminoalkylation step is crucial for biological function.

- Alkylation strategies provide a versatile route to modify the phenothiazine core, allowing for structural diversity and optimization of pharmacokinetic properties.

- Industrial methods emphasize the importance of process control and purification to produce compounds suitable for pharmaceutical use, reflecting the compound's therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted phenothiazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrophenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 10-[(1-Isopropyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets. In the context of its potential antipsychotic activity, it is believed to act as a dopamine receptor antagonist, blocking dopamine receptors in the brain and thereby modulating neurotransmitter activity. This interaction helps in alleviating symptoms of psychosis. Additionally, its antiemetic effects are thought to be due to its antagonistic action on dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes structural analogs and their substituent-driven properties:

Antitumor Activity

- C2 Trifluoromethyl Substitution: Derivatives with a C2-CF3 group (e.g., TFP in , TCID50 = 4.7 µg) exhibit superior antitumor activity compared to C2-Cl (TCID50 = 62.5 µg) or unsubstituted analogs .

- N10 Side Chain Length: Elongated N10 chains (e.g., butyl vs. propyl in ) correlate with lower TCID50 values.

Antioxidant Activity

- N10 Methylation: Methylation at N10 reduces antioxidant efficacy compared to unsubstituted phenothiazines (e.g., compound 13 vs. native phenothiazine in ). The target compound’s bulky N10 group may further diminish radical scavenging activity.

Central Nervous System (CNS) Activity

- Piperazinyl vs. Piperidinyl Groups : Piperazinyl derivatives (e.g., TFP in ) are common in antipsychotics due to enhanced dopamine receptor affinity. The target compound’s piperidyl group (a saturated six-membered ring without a second nitrogen) may alter receptor selectivity compared to piperazine-containing analogs.

Pharmacokinetic Considerations

- Metabolic Stability : Piperidine rings are less prone to oxidative metabolism than pyrrolidine (e.g., methdilazine in ), suggesting longer half-life for the target compound.

Biological Activity

Phenothiazine derivatives, including Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- , have garnered significant attention due to their diverse biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Phenothiazine is characterized by a tricyclic structure that includes a sulfur atom and two nitrogen atoms. The modification at the 10-position with an N-isopropyl-3-piperidyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.

The biological activities of phenothiazines are largely attributed to their ability to modulate neurotransmitter systems and inhibit various cellular pathways:

- Dopaminergic Receptor Antagonism : Phenothiazines primarily act as antagonists at dopamine D2 receptors, which contributes to their antipsychotic effects. The presence of the piperidyl group may enhance this interaction.

- Calmodulin and Protein Kinase C Inhibition : These compounds exhibit inhibitory effects on calmodulin (CaM) and protein kinase C (PKC), leading to reduced phospho-glycoprotein (P-gp) activity. This inhibition plays a role in reversing multidrug resistance (MDR) in cancer cells .

- Antiproliferative Effects : Studies indicate that phenothiazines can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound has shown selective cytotoxicity against tumor cells while sparing non-tumorigenic cells .

Structure-Activity Relationship (SAR)

The effectiveness of phenothiazine derivatives can be influenced by specific structural modifications:

- Substituents at C-2 Position : The introduction of electronegative groups at this position has been linked to enhanced antipsychotic activity. For instance, trifluoromethyl (-CF3) and sulfonamide groups have demonstrated significant effects .

- Piperidine vs. Piperazine Groups : Compounds containing piperazine groups generally exhibit stronger neuroleptic actions compared to those with piperidine or aliphatic chains .

Anticancer Activity

A series of studies have evaluated the anticancer properties of phenothiazine derivatives:

- In vitro Studies : Phenothiazine derivatives have been tested against various cancer cell lines including MCF-7 (breast cancer), MGC-803 (gastric cancer), and others. Results showed IC50 values ranging from 0.5 to 9.6 µM, indicating potent antiproliferative effects .

- In vivo Studies : Animal models have confirmed the efficacy of these compounds in inhibiting tumor growth. For example, a specific derivative was shown to significantly reduce MGC-803 xenograft tumor growth in SCID mice .

Neuropharmacological Effects

Research has also focused on the neuropharmacological implications of phenothiazine derivatives:

- A study involving zebrafish models demonstrated that certain phenothiazine derivatives modulated cholinesterase activity without exhibiting high toxicity, suggesting potential for further development as therapeutic agents with lower side effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of phenothiazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, N-[3-(10H-phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide derivatives were synthesized via multi-step reactions starting with phenothiazine and halogenated alkylating agents under mild conditions (room temperature, inert atmosphere) . Purification methods such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical to isolate the target compound. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How can the crystal structure and molecular conformation of Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the related compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, triclinic crystal parameters (P1 space group, a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, α = 81.63°, β = 81.39°, γ = 66.65°) were resolved using SC-XRD . Key bond angles (e.g., C9—C8—C7 = 178.45°) and torsion angles (e.g., C13—N1—C1—C2 = −175.11°) provide insights into steric effects and non-planar conformations . Pre-experiment steps include growing high-quality crystals via slow evaporation (e.g., dichloromethane/hexane systems).

Q. What analytical techniques are suitable for quantifying Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- in biological matrices, and how are metabolite interferences addressed?

- Methodological Answer : Gas-liquid chromatography (GLC) with nitrogen-phosphorus detectors or mass spectrometry (GC-MS) is effective, as demonstrated for perazine (a phenothiazine analog) in serum . To mitigate metabolite interference, pre-column derivatization (e.g., silylation) enhances volatility, while solid-phase extraction (C18 cartridges) isolates the parent compound. Method validation requires assessing recovery rates (>85%), linearity (R² ≥ 0.99), and limit of detection (LOD < 10 ng/mL).

Advanced Research Questions

Q. How can conformational analysis of the piperidyl and phenothiazine rings inform pharmacological activity?

- Methodological Answer : Cremer-Pople puckering parameters quantify out-of-plane distortions in heterocyclic rings . For example, the N-isopropyl-3-piperidyl group may adopt a chair or boat conformation, impacting receptor binding. Computational tools (e.g., Gaussian, DFT calculations) model energy minima, while SC-XRD data validate predicted conformers. For 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, torsional strain at C12—N1—C1 (3.3° deviation from planarity) suggests steric clashes influencing bioavailability .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond angles, electronic properties)?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. For instance, DFT-optimized bond lengths for phenothiazine derivatives may differ from SC-XRD values due to intermolecular interactions in the solid state . Hybrid QM/MM simulations incorporate crystal environment effects. Validation involves comparing experimental vs. calculated IR spectra (e.g., C—S stretch at 680 cm⁻¹) or NMR chemical shifts (δ 7.2–7.8 ppm for aromatic protons).

Q. How does the electronic structure of Phenothiazine, 10-((N-isopropyl-3-piperidyl)methyl)- influence its redox behavior in pharmacological applications?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals oxidation potentials tied to the phenothiazine core. The electron-donating N-isopropyl-3-piperidyl group lowers oxidation potential (e.g., E₁/₂ ≈ +0.5 V vs. Ag/AgCl), enhancing radical scavenging activity. UV-Vis spectroscopy (λmax ~ 250–300 nm) and TD-DFT calculations correlate HOMO-LUMO gaps (~3.5 eV) with stability against photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.